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Compound of Interest

Compound Name: Sandoz 58-035

Cat. No.: B1196694 Get Quote

Welcome to the technical support center for Sandoz 58-035. This guide is designed for

researchers, scientists, and drug development professionals to address common issues and

provide standardized protocols for experiments involving this ACAT inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is Sandoz 58-035 and what is its primary mechanism of action?

Sandoz 58-035 is a competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also

known as sterol O-acyltransferase (SOAT).[1] Its primary function is to block the esterification

of cholesterol into cholesteryl esters, a key step in cellular cholesterol metabolism and storage.

[2][1] By inhibiting ACAT, Sandoz 58-035 leads to an accumulation of free cholesterol within the

cell.[3]

Q2: What are the common research applications of Sandoz 58-035?

Sandoz 58-035 is widely used in research to:

Inhibit the formation of foam cells, which are critical in the development of atherosclerosis.[3]

[4]

Study the role of cholesterol esterification in cell cycle progression and proliferation,

particularly in vascular smooth muscle cells.[5]
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Investigate its potential as an anti-cancer agent by observing its effects on cell viability and

invasion in cancer cell lines, such as prostate cancer.[6]

Elucidate the pathways of cholesterol efflux and reverse cholesterol transport.[7][8]

Serve as a tool in studies of steroidogenesis.[9]

Q3: How should Sandoz 58-035 be stored?

Proper storage is crucial to maintain the stability and activity of Sandoz 58-035.

Storage Condition Duration

Powder at -20°C 3 years

Powder at 4°C 2 years

In solvent at -80°C 6 months

In solvent at -20°C 1 month

Source: AbMole BioScience, MedchemExpress.com[1][10]

It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][10]

Q4: What is the recommended solvent and solubility of Sandoz 58-035?

The recommended solvent is DMSO. The solubility in DMSO is approximately 15-16 mg/mL.[2]

[1] For in vivo experiments, a stock solution in DMSO can be further diluted in corn oil.[10]

Troubleshooting Guide for Inconsistent Results
Inconsistent results in experiments using Sandoz 58-035 can arise from various factors, from

compound handling to experimental design. This guide provides solutions to common

problems.
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Problem Potential Cause Recommended Solution

Low or no inhibitory activity

observed

Compound Degradation:

Improper storage or repeated

freeze-thaw cycles of the stock

solution.

Prepare fresh stock solutions

from powder. Aliquot and store

at -80°C for long-term use and

-20°C for short-term use.[1][10]

Inadequate Concentration: The

concentration of Sandoz 58-

035 may be too low for the

specific cell type or

experimental conditions.

Perform a dose-response

curve to determine the optimal

inhibitory concentration for

your specific cell line and

experimental setup.

Concentrations can range from

µM to low mM.[6]

Precipitation in Media: The

compound may precipitate

when diluted into aqueous cell

culture media.

Ensure the final DMSO

concentration in the culture

medium is low (typically

<0.5%) to maintain solubility.

Visually inspect the media for

any signs of precipitation after

adding the compound.

High Cell Toxicity/Death

Excessive Free Cholesterol

Accumulation: Inhibition of

ACAT leads to an increase in

free cholesterol, which can be

toxic to cells, potentially

destabilizing the plasma

membrane.[3]

Reduce the concentration of

Sandoz 58-035 or the

incubation time. Co-treatment

with agents that sequester free

cholesterol in intracellular

pools, like progesterone or

U18666A, can mitigate toxicity.

[3]

Solvent Toxicity: High

concentrations of the solvent

(e.g., DMSO) can be toxic to

cells.

Use a minimal concentration of

DMSO in your final culture

medium. Always include a

vehicle control (media with the

same concentration of DMSO

without Sandoz 58-035) in

your experiments.
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Variability between

experiments

Inconsistent Cell Conditions:

Cell passage number,

confluency, and overall health

can significantly impact

experimental outcomes.

Use cells within a consistent

and low passage number

range. Seed cells at a

consistent density and ensure

they are in a logarithmic

growth phase at the start of the

experiment.

Inconsistent Compound

Handling: Differences in the

preparation and dilution of

Sandoz 58-035 can lead to

variability.

Standardize the protocol for

preparing and diluting the

compound. Ensure complete

dissolution in the solvent

before further dilution into the

media.

Unexpected off-target effects

Complex Biological System:

The observed effects may be

downstream consequences of

ACAT inhibition rather than a

direct off-target effect. For

example, ACAT inhibition can

influence signaling pathways

like ERK1/2.[5]

Carefully review the literature

for known downstream effects

of ACAT inhibition. Consider

using another ACAT inhibitor

with a different chemical

structure to confirm that the

observed effects are due to

ACAT inhibition.

Experimental Protocols & Methodologies
General Protocol for In Vitro Inhibition of Cholesterol
Esterification
This protocol provides a general workflow for treating cultured cells with Sandoz 58-035 to

inhibit cholesterol esterification.
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General experimental workflow for in vitro studies with Sandoz 58-035.

Stock Solution Preparation: Prepare a stock solution of Sandoz 58-035 in DMSO (e.g., 10

mg/mL or a specific molarity).[1] Store as aliquots at -80°C.[10]

Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the

appropriate confluency.

Treatment Preparation: On the day of the experiment, thaw an aliquot of the Sandoz 58-035
stock solution. Dilute the stock solution to the final desired concentration in pre-warmed cell

culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤

0.5%).

Cell Treatment: Remove the existing medium from the cells and replace it with the medium

containing Sandoz 58-035. For control wells, use medium containing the same final

concentration of DMSO.

Incubation: Incubate the cells for the desired period (e.g., 18-48 hours), depending on the

specific assay.[4][11]

Analysis: After incubation, proceed with the specific downstream analysis, such as

measuring cholesterol ester levels, assessing cell viability, or analyzing protein expression.
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Signaling Pathway Affected by Sandoz 58-035
Inhibition of cholesterol esterification by Sandoz 58-035 in vascular smooth muscle cells has

been shown to suppress serum-induced DNA synthesis by causing cell cycle arrest in the G1

phase. This effect is associated with the inhibition of the ERK1/2 mitogenic signaling pathway

and subsequent downstream effects.[5]
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Signaling pathway affected by Sandoz 58-035 in vascular smooth muscle cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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